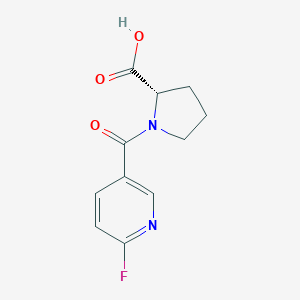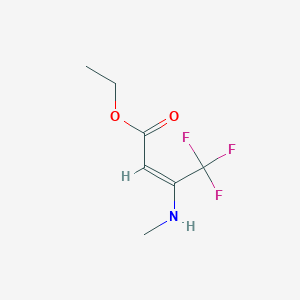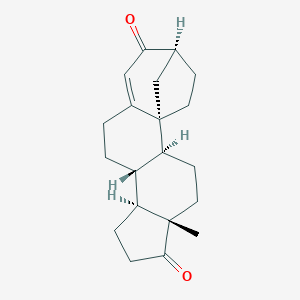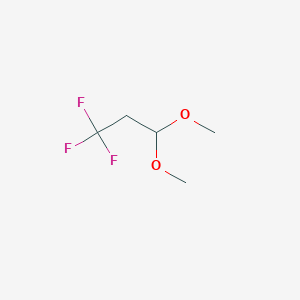
1,1,1-Trifluor-3,3-dimethoxypropan
Übersicht
Beschreibung
1,1,1-Trifluoro-3,3-dimethoxypropane is a compound of interest in the field of organic chemistry due to its unique trifluoromethyl and dimethoxy functional groups. These features impart distinctive physical and chemical properties, making it a subject of study for various applications, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves palladium-catalyzed cross-coupling reactions or other fluorination strategies. While specific synthesis methods for 1,1,1-Trifluoro-3,3-dimethoxypropane are not directly mentioned in the available literature, analogous processes are described for dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, indicating the potential use of palladium-catalyzed reactions and subsequent reductions for its synthesis (Shimizu et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,1,1-Trifluoro-3,3-dimethoxypropane, such as 3,3,3-trifluoro-1,2-epoxypropane dimers, has been explored using quantum chemistry and microwave spectroscopy. These studies provide insights into the intermolecular interactions and structural conformations that may be relevant to understanding the molecular structure of 1,1,1-Trifluoro-3,3-dimethoxypropane (Marshall et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Imidazolen und Benzimidazolen
1,1,1-Trifluor-3,3-dimethoxypropan kann bei der Synthese verschiedener fluorfunktionalisierter Imidazole und Benzimidazole verwendet werden . Diese Verbindungen sind in vielen biologisch aktiven Molekülen, Naturprodukten, Pharmazeutika und Agrochemikalien vorhanden . Die Hydrolyse von 3,3-Dibrom-1,1,1-trifluoraceton, das durch Bromierung von 1,1,1-Trifluoraceton hergestellt wird, mit wässrigem Natriumacetat ergab die entsprechenden Glyoxale in situ, die in Gegenwart von Ammoniak mit Aldehyden kondensierten, um die entsprechenden trifluormethylierten Imidazole zu erhalten .
Synthese von Trifluormethylpyridinen
Trifluormethylpyridine (TFMP) und ihre Derivate, die wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen sind, können unter Verwendung von this compound synthetisiert werden . TFMP-Derivate werden zum Schutz von Nutzpflanzen vor Schädlingen verwendet .
Verwendung in der Materialwissenschaft
Fluoroalkyl-derivatisierte Imidazolium-basierte ionische Flüssigkeiten, die mit this compound synthetisiert werden können, gewinnen im Bereich der Materialwissenschaften zunehmend an Bedeutung . Sie sind nützlich für die zweiphasige Reaktionskatalyse, leitfähige Membranen, Farbstoff-sensibilisierte Solarzellen, Atomtransferradikalpolymerisation und als Wasserreinigungsmittel .
Verwendung in der Batterietechnologie
This compound kann bei der Synthese von 2-Trifluormethyl-4,5-dicyanoimidazol-Lithiumsalz (LiTDI) verwendet werden, das vielversprechende Ergebnisse in der Technologie für wiederaufladbare Lithiumbatterien zeigt .
Verwendung in der pharmazeutischen Industrie
Mehrere pharmazeutische und veterinärmedizinische Produkte, die die TFMP-Gruppierung enthalten, die mit this compound synthetisiert werden kann, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Verwendung in der agrochemischen Industrie
Safety and Hazards
Wirkmechanismus
Target of Action
As a fluorinated compound, it plays a pivotal role in organic synthesis.
Mode of Action
1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.
Biochemical Pathways
It is involved in various chemical reactions due to its structural features.
Result of Action
1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.
Action Environment
The action, efficacy, and stability of 1,1,1-Trifluoro-3,3-dimethoxypropane can be influenced by various environmental factors . .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIQGADPKWJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382087 | |
| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116586-94-8 | |
| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

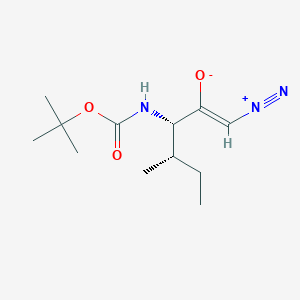
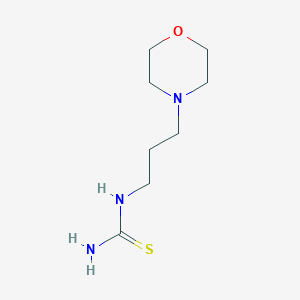
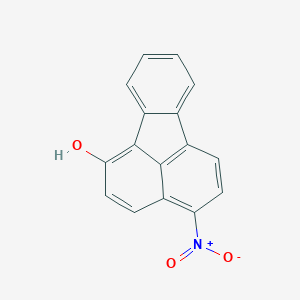
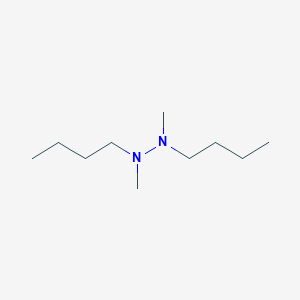
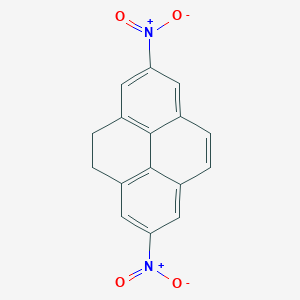

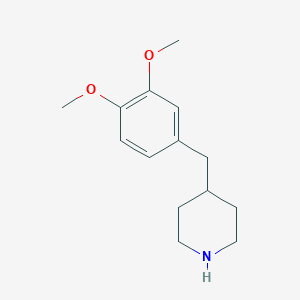
![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)


![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
